molecular formula C17H13N3S B5549311 4-(2-methyl-1H-indol-3-yl)-2-(3-pyridyl)-1,3-thiazole

4-(2-methyl-1H-indol-3-yl)-2-(3-pyridyl)-1,3-thiazole

Cat. No.: B5549311
M. Wt: 291.4 g/mol
InChI Key: NSXHLLAABIVWMP-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-indol-3-yl)-2-(3-pyridyl)-1,3-thiazole is a heterocyclic compound that features both indole and thiazole rings. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-indol-3-yl)-2-(3-pyridyl)-1,3-thiazole typically involves the following steps:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of Indole and Thiazole Rings: The final step involves coupling the indole and thiazole rings under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-indol-3-yl)-2-(3-pyridyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings may interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methyl-1H-indol-3-yl)-2-(3-pyridyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-(2-methyl-1H-indol-3-yl)-2-(3-pyridyl)-1,3-imidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

The presence of both indole and thiazole rings in 4-(2-methyl-1H-indol-3-yl)-2-(3-pyridyl)-1,3-thiazole makes it unique, as it combines the properties of both heterocycles, potentially leading to novel biological activities and applications.

Properties

IUPAC Name

4-(2-methyl-1H-indol-3-yl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3S/c1-11-16(13-6-2-3-7-14(13)19-11)15-10-21-17(20-15)12-5-4-8-18-9-12/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXHLLAABIVWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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